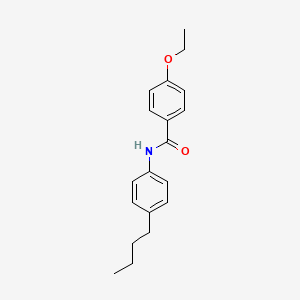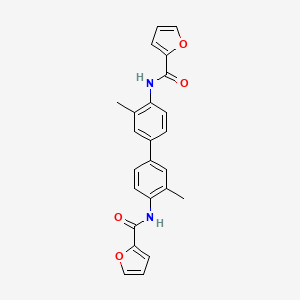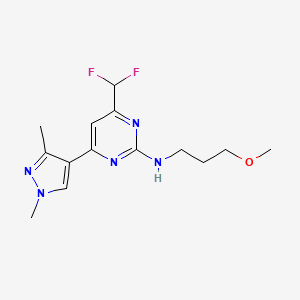![molecular formula C23H19N5O3 B10934820 6-(furan-2-yl)-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934820.png)
6-(furan-2-yl)-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines.
Preparation Methods
The synthesis of 6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . This method yields substituted isoxazolopyridines, which can be further functionalized to obtain the desired compound.
Chemical Reactions Analysis
6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antitumor activity and is being studied for its use in cancer treatment.
Agrochemistry: It has shown pesticidal activity and can be used as a herbicide antidote.
Biological Research: The compound is used in various biological assays to study its effects on different cellular pathways.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting antitumor properties .
Comparison with Similar Compounds
6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other isoxazolo[5,4-b]pyridine derivatives such as:
- 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C23H19N5O3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H19N5O3/c1-14-5-7-16(8-6-14)13-28-10-9-20(26-28)25-22(29)17-12-18(19-4-3-11-30-19)24-23-21(17)15(2)27-31-23/h3-12H,13H2,1-2H3,(H,25,26,29) |
InChI Key |
UANJACMYVKGRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B10934744.png)
![{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10934746.png)
![Propan-2-yl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10934747.png)

![4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10934762.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10934770.png)

![methyl 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10934784.png)
![1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one](/img/structure/B10934793.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B10934806.png)
![[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone](/img/structure/B10934813.png)

![N-(5-chloropyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934834.png)
